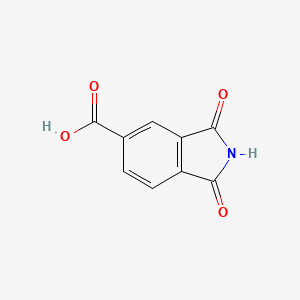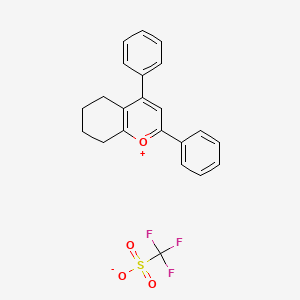
2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate
Overview
Description
“2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate” is a chemical compound with the molecular formula C22H19F3O4S . It has a molecular weight of 436.44 .
Physical And Chemical Properties Analysis
The melting point of this compound is reported to be between 181-183°C . Other physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis Applications
- Synthesis of Chrysene Derivatives: Trifluoromethanesulfonic acid promotes the one-pot synthesis of chrysene derivatives from ortho-[2-(4-methoxylphenyl)-alkynyl]acetophenones and ortho-alkynylbenzaldehydes. Isochromenylium is identified as a key intermediate in this process (Guo et al., 2015).
- Electroluminescent Devices: Diphenylsulfone derivatives substituted with various donor moieties showed promise in electroluminescent devices due to their high triplet levels and glass-forming properties (Bezvikonnyi et al., 2020).
Material Science Applications
- Fuel Cell Technology: Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized for proton exchange membrane applications in fuel cells, showing improved performance due to their controlled water uptake and proton conductivity (Sankir et al., 2007).
Advanced Materials and Chemical Properties
- Supramolecular Hetero-bimetallacycles: Research into supramolecular hetero-bimetallacycles explored their potential in anticancer potency through intracellular release mechanisms, showcasing significant effectiveness against various cancer cells (Mishra et al., 2014).
- Sulfonated Polyimide Copolymers: Novel sulfonated polyimide (SPI) copolymers containing pendant perfluorosulfonic acid groups were synthesized, demonstrating solubility in polar organic solvents and thermal stability, suitable for high-performance applications (Saito et al., 2011).
properties
IUPAC Name |
2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O.CHF3O3S/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)8(5,6)7/h1-6,9-12,15H,7-8,13-14H2;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCXSMAZCZPIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371869 | |
| Record name | 2,4-Diphenyl-5,6,7,8-tetrahydro-1-benzopyran-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate | |
CAS RN |
81128-01-0 | |
| Record name | 2,4-Diphenyl-5,6,7,8-tetrahydro-1-benzopyran-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



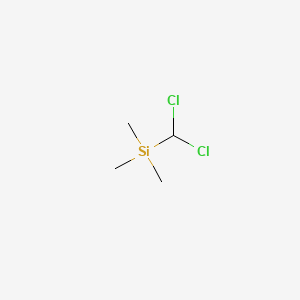
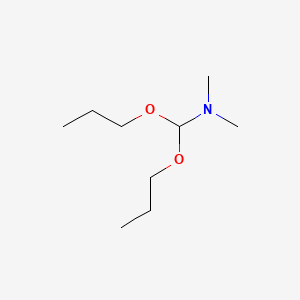
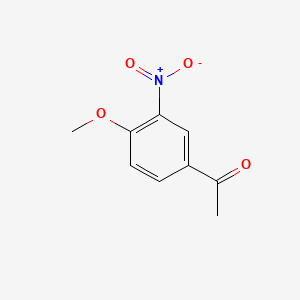
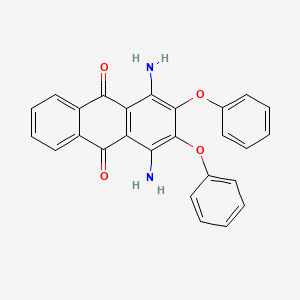
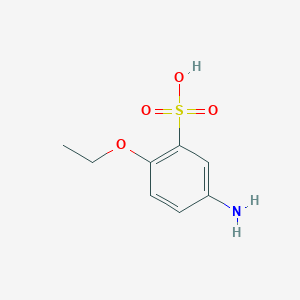
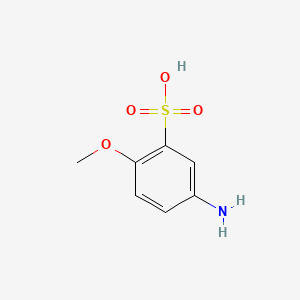
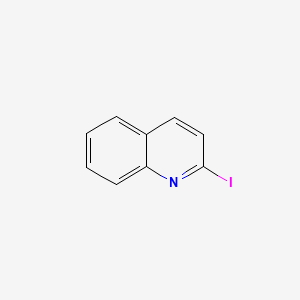
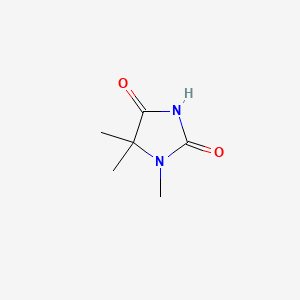
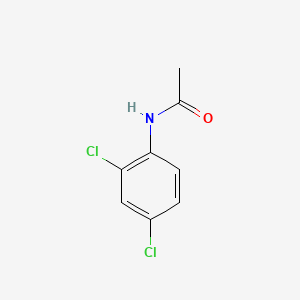
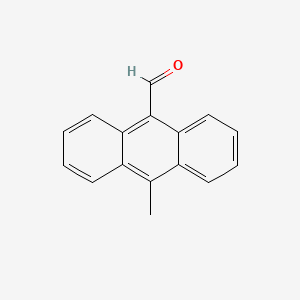
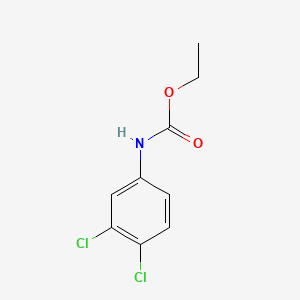
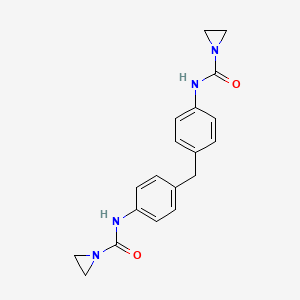
![Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-](/img/structure/B1585610.png)
